molecular formula C19H18N4O3S2 B2549401 N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 893986-66-8

N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2549401
CAS No.: 893986-66-8
M. Wt: 414.5
InChI Key: APAQYRJWMNAZCR-UHFFFAOYSA-N
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Description

N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide is a potent, selective, and ATP-competitive inhibitor of the MAPK kinase kinase Transforming Growth Factor β-Activated Kinase 1 (TAK1). This compound has emerged as a critical pharmacological tool for dissecting the TAK1 signaling node, which sits at the nexus of multiple pro-inflammatory and stress-responsive pathways, including those activated by cytokines like TGF-β, IL-1, and TNF-α, as well as Toll-like receptors. By specifically inhibiting TAK1, this molecule effectively suppresses the downstream activation of both the MAPK and NF-κB signaling cascades . Its research value is particularly high in the fields of immunology, oncology, and inflammation biology, where it is used to investigate the pathogenesis of conditions such as rheumatoid arthritis, inflammatory bowel disease, and various cancers. Studies utilizing this inhibitor have demonstrated its ability to block the production of key inflammatory mediators like IL-6 and PGE2 , providing mechanistic insights into disease processes. In cancer research, it serves to explore the role of TAK1 in promoting cell survival, proliferation, and resistance to apoptosis in certain tumor types, making it a valuable compound for identifying potential novel therapeutic strategies.

Properties

IUPAC Name

N-[4-[[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-13(24)20-15-6-8-17(9-7-15)28(25,26)22-16-4-2-14(3-5-16)18-12-23-10-11-27-19(23)21-18/h2-9,12,22H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAQYRJWMNAZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex compound exhibiting a range of biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological properties, including its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C20H23N5OS
  • IUPAC Name : N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-3-(2-methyl-2-propanyl)-1H-pyrazole-5-carboxamide
  • CAS Number : Not specified in the sources.

This compound features a thiazole moiety, which is often associated with various pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of thiazole, including those similar to this compound, possess significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains. A related compound demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae pv. oryzae, indicating effective antibacterial activity compared to standard treatments like bismerthiazol and thiodiazole copper .

Anticancer Activity

The anticancer potential of compounds containing thiazole and imidazole rings has been documented in several studies. For example, derivatives with similar structures have shown cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The IC50 values for some derivatives were reported in the range of 5.1 to 22.08 µM, with specific compounds demonstrating superior efficacy compared to established chemotherapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
  • Cell Membrane Disruption : Studies have indicated that certain thiazole derivatives can cause cell membrane rupture in bacteria, leading to cell death .

Study 1: Antiviral Activity

In a study focusing on antiviral properties, compounds structurally related to this compound were evaluated for their ability to inhibit viral replication. The top candidates exhibited low cytotoxicity and significant inhibition of SARS-CoV-2 replication .

Study 2: Antioxidant Properties

The antioxidant capabilities of related thiazole compounds were assessed using lipid peroxidation assays. Certain derivatives showed strong inhibitory effects on lipid peroxidation processes, suggesting potential protective roles against oxidative stress .

Summary Table of Biological Activities

Activity TypeObserved EffectsEC50/IC50 ValuesReferences
AntimicrobialEffective against Xanthomonas spp.EC50 = 156.7 µM
AnticancerCytotoxicity against HepG2, MCF-7IC50 = 5.1 - 22.08 µM
AntiviralInhibition of SARS-CoV-2Not specified
AntioxidantInhibition of lipid peroxidationNot specified

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components that contribute to its biological activity:

  • Imidazo[2,1-b]thiazole Ring : Known for its role in anticancer activity.
  • Sulfamoyl Group : Enhances solubility and bioavailability.
  • Phenyl Acetamide Moiety : Plays a critical role in the compound's interaction with biological targets.
ComponentDescription
Imidazo[2,1-b]thiazoleFused ring structure associated with various pharmacological effects
SulfamoylEnhances solubility and stability
Phenyl AcetamideFacilitates interaction with biological targets

Anticancer Properties

Research indicates that compounds containing imidazo and thiazole rings exhibit significant anticancer activity. For instance, derivatives of this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines:

  • HT-29 (Colon Cancer) : IC50 values ranging from 0.9 µM to 3.2 µM.
  • A375 (Melanoma) : Similar inhibitory effects reported.

The mechanism of action may involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Antimicrobial Effects

The thiazole component of the compound is linked to antimicrobial properties. Studies on similar structures have demonstrated effectiveness against a range of pathogens, including:

  • Bacterial Infections : Potential against Gram-positive and Gram-negative bacteria.
  • Fungal Infections : Activity against common fungal strains.

This suggests that N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide could be explored as a broad-spectrum antimicrobial agent.

Inhibition of Cyclooxygenase Enzymes

The compound has been investigated for its potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes. Similar thiazole derivatives have shown promising results in enhancing COX inhibitory action, indicating that this compound might possess anti-inflammatory properties as well.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Pyridazine Derivatives : A study explored novel pyridazine-based inhibitors that demonstrated significant anti-inflammatory effects in animal models.
  • Imidazo-Thiazole Compounds : Another study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features.

Comparison with Similar Compounds

6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5) and N,N-Dimethyl Analog (Compound 6a)

  • Structure: Both compounds share the imidazo[2,1-b]thiazole core but differ in substituents. Compound 5 has a methylsulfonylphenyl group, while 6a includes an N,N-dimethylaminomethyl side chain.
  • Biological Activity: These compounds exhibit IC₅₀ values of 1.4 μM and 1.2 μM, respectively, against cyclooxygenase-2 (COX-2), indicating potent inhibitory activity. The dimethylamino group in 6a enhances binding affinity compared to the methylsulfonyl group in 5 .
  • Comparison : The target compound replaces the methylsulfonyl group with a sulfamoylphenyl-acetamide chain, which may alter solubility and target specificity.

N-(4-Sulfamoylphenyl)acetamide Derivatives

  • Example: 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8) Structure: Features a benzo[d]thiazole ring instead of dihydroimidazo[2,1-b]thiazole, with a sulfamoylphenyl-acetamide side chain. Physicochemical Properties: IR spectra show νC=O at 1689 cm⁻¹ and νSO₂ at 1382/1155 cm⁻¹, similar to the target compound’s functional groups. NMR data (δ 10.6 ppm for NHCO) confirm acetamide tautomerization .

Analogues with Varied Heterocyclic Cores

Triazole-Thione Derivatives (Compounds 7–9)

  • Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
  • Synthesis : Prepared via base-mediated cyclization of hydrazinecarbothioamides, differing from the target compound’s imidazo[2,1-b]thiazole formation.
  • Tautomerism : Exist exclusively in the thione form, confirmed by IR (absence of νS-H) and NMR data .

Imidazo[2,1-b]thiadiazole-Acetamide Hybrids (Figures 51–54 in )

  • Structure : Examples include (E)-N-(4-(2-(5-oxo-2-phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidene)acetyl)phenyl)acetamide.

Functional Group Modifications

N-[4-(Benzylsulfamoyl)phenyl]acetamide

  • Structure : Lacks the imidazo[2,1-b]thiazole core, featuring a benzylsulfamoyl group instead.

Comparative Data Table

Compound Name/Structure Core Heterocycle Key Substituents IC₅₀ (μM) Spectral Data (IR/NMR) Reference
Target Compound 2,3-Dihydroimidazo[2,1-b]thiazole Sulfamoylphenyl, acetamide N/A N/A
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) Imidazo[2,1-b]thiazole Methylsulfonylphenyl 1.4 N/A
Compound 8 Benzo[d]thiazole Sulfamoylphenyl, acetamide, dimethyl N/A IR: 1689 cm⁻¹ (C=O); NMR: δ 10.6 (NHCO)
Triazole-Thiones (7–9) 1,2,4-Triazole Sulfonylphenyl, thione N/A IR: 1247–1255 cm⁻¹ (C=S)

Key Research Findings

  • Bioactivity Trends: Methylsulfonyl and dimethylamino groups enhance COX-2 inhibition in imidazo[2,1-b]thiazoles, suggesting that the target compound’s sulfamoyl group may offer similar or improved efficacy .
  • Synthetic Challenges : The dihydroimidazo[2,1-b]thiazole core requires precise cyclization conditions, contrasting with triazole-thione syntheses that rely on NaOH-mediated tautomerization .
  • Structural Insights : Acetamide derivatives with extended aromatic systems (e.g., benzo[d]thiazole in Compound 8) exhibit strong hydrogen-bonding capacity, a trait shared with the target compound .

Preparation Methods

Cyclocondensation of 2-Aminothiazole with Phenacyl Bromides

Procedure :

  • Reactants : 2-Aminothiazole (1.0 eq) and 4-bromophenacyl bromide (1.2 eq).
  • Conditions : Reflux in ethanol (12 h, 80°C).
  • Intermediate : 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (Yield: 78–85%).
  • Amination :
    • Catalytic Buchwald-Hartwig coupling with NH₃·H₂O, Pd(OAc)₂, Xantphos, and K₃PO₄ in dioxane (100°C, 24 h).
    • Product : 6-(4-Aminophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (Yield: 65–72%).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂), 3.88 (s, 2H, CH₂).
  • MS (ESI) : m/z 232.1 [M+H]⁺.

Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The sulfonyl chloride intermediate is prepared via sulfonation of acetanilide.

Sulfonation of Acetanilide

Procedure :

  • Reactants : Acetanilide (1.0 eq) and chlorosulfonic acid (3.0 eq).
  • Conditions : Stirred in CH₂Cl₂ at 0°C (2 h), then room temperature (12 h).
  • Product : 4-Acetamidobenzenesulfonyl chloride (Yield: 88–92%).

Characterization Data :

  • Melting Point : 112–114°C.
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O).

Coupling via Sulfonamide Formation

The final step involves coupling the dihydroimidazothiazole aniline with the sulfonyl chloride.

Sulfonylation Reaction

Procedure :

  • Reactants :
    • 6-(4-Aminophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (1.0 eq).
    • 4-Acetamidobenzenesulfonyl chloride (1.1 eq).
  • Conditions : Pyridine (3.0 eq) in THF (0°C → RT, 6 h).
  • Product : N-(4-(N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide (Yield: 68–75%).

Optimization Table :

Parameter Optimal Value Yield (%)
Solvent THF 75
Base Pyridine 75
Temperature 0°C → RT 75
Reaction Time 6 h 75
Equivalents (R₁:R₂) 1.0:1.1 75

Characterization Data :

  • Molecular Formula : C₁₉H₁₈N₄O₃S₂.
  • ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, SO₂NH), 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.18 (s, 2H, CH₂), 3.85 (s, 2H, CH₂), 2.12 (s, 3H, COCH₃).
  • HPLC Purity : 98.6% (C18 column, MeCN:H₂O = 70:30).

Alternative Routes and Modifications

Suzuki-Miyaura Coupling

A patent describes a palladium-catalyzed coupling for aryl-sulfamoyl linkages:

  • Reactants :
    • 6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b]thiazole.
    • 4-Acetamidophenylboronic acid.
  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).
  • Conditions : DME/H₂O (3:1), 90°C, 12 h.
  • Yield : 70–78%.

Reductive Amination

For analogs, reductive amination with NaBH₃CN in MeOH/THF (1:1) achieves sulfamoyl linkage (Yield: 62–68%).

Challenges and Solutions

  • Low Solubility : Use of mesylate salts (e.g., N-methylmorpholine) improves solubility in polar solvents.
  • Byproducts : Column chromatography (SiO₂, EtOAc/hexane) removes unreacted sulfonyl chloride.

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